1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C6F8O4 . The InChI string representation of its structure is InChI=1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11 . The Canonical SMILES representation is C1(=O)C(OC(O1)(C(=O)F)C(F)(F)F)(C(F)(F)F)F .Physical And Chemical Properties Analysis
The molecular weight of this compound is 288.05 g/mol . It has a computed XLogP3-AA value of 2.3 . It has 0 hydrogen bond donor count and 12 hydrogen bond acceptor count . The exact mass and monoisotopic mass of this compound is 287.96688377 g/mol .Scientific Research Applications
Lithium Battery Materials
1,3-Dioxolane-2-carbonyl fluoride compounds, like 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-, are studied for their potential in improving lithium-ion battery technologies. Direct fluorination of 1,3-dioxolan-2-one has been explored to produce additives enhancing battery performance. These compounds may contribute to advanced electrolyte systems in lithium batteries (Kobayashi et al., 2003).
Synthesis of Perfluorinated Compounds
Research on perfluorinated dioxolanes, including reactions with fluorine ions, has been conducted. These studies explore the chemical transformations and equilibrium reactions of such compounds, advancing our understanding of perfluorinated chemical synthesis (Yuminov et al., 1988).
Source of Unhydrated Fluoride Ion
Compounds like α-fluoroalkylamines, derived from 1,3-dioxolane-2-carbonyl fluoride derivatives, have been identified as sources of unhydrated fluoride ions. These ions play a crucial role in reactions with strong electrophiles, broadening the scope of fluorine chemistry in organic synthesis (Knunyants et al., 1981).
Deoxofluorination Agents
The use of certain 1,3-dioxolane-2-carbonyl fluoride derivatives in the transformation of alcohols, aldehydes, ketones, and carboxylic acids into their fluorinated counterparts has been explored. These compounds act as deoxofluorination agents, offering alternatives to traditional reagents (Lal et al., 1999).
Preparation of Trifluoromethyl Substituted Compounds
Research has also focused on the synthesis of trifluoromethyl substituted tin heterocycles using 1,3-dioxolane-2-carbonyl fluoride derivatives. These studies contribute to the development of new methods for creating fluoro and trifluoromethyl substituted organic compounds (Sewald et al., 1989).
Safety And Hazards
As with any chemical compound, handling “1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-” requires appropriate safety measures. It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F8O4/c7-1(15)4(6(12,13)14)17-2(16)3(8,18-4)5(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLMRLQANVCTOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(OC(O1)(C(=O)F)C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884373 | |
Record name | 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
CAS RN |
7345-49-5 | |
Record name | 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7345-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007345495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane-2-carbonyl fluoride, 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-Dioxolane-2-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-5-oxo-2,4-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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